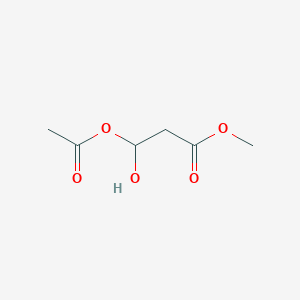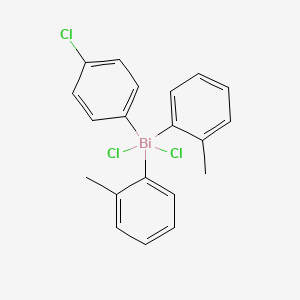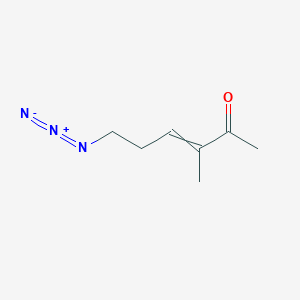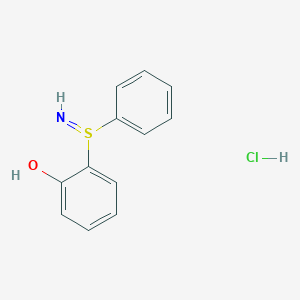![molecular formula C23H32N4O2 B14206838 N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-01-8](/img/structure/B14206838.png)
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two 4-methylphenyl groups attached to a glycyl and L-lysinamide backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the reaction of 4-methylbenzyl chloride with glycine to form N-[(4-methylphenyl)methyl]glycine. This intermediate is then reacted with N-(4-methylphenyl)-L-lysine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the 4-methylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, but it often involves modulation of signaling pathways and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]glycyl-N-ethylglycinamide
- N-Benzyl-N-methylglycyl-N-(4-methylphenyl)-L-lysinamide
Uniqueness
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide stands out due to its specific structural features, such as the presence of two 4-methylphenyl groups and its glycyl-L-lysinamide backbone. These characteristics confer unique chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
918436-01-8 |
|---|---|
Formule moléculaire |
C23H32N4O2 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(2S)-6-amino-N-(4-methylphenyl)-2-[[2-[(4-methylphenyl)methylamino]acetyl]amino]hexanamide |
InChI |
InChI=1S/C23H32N4O2/c1-17-6-10-19(11-7-17)15-25-16-22(28)27-21(5-3-4-14-24)23(29)26-20-12-8-18(2)9-13-20/h6-13,21,25H,3-5,14-16,24H2,1-2H3,(H,26,29)(H,27,28)/t21-/m0/s1 |
Clé InChI |
AZICSZOIKNZTPZ-NRFANRHFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CNCC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)CNCC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)

![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)

phosphanium bromide](/img/structure/B14206789.png)


![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)

![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)


